molecular formula C14H10O6 B12683599 6H-Dibenzo(b,d)pyran-6-one, 2,7,9-trihydroxy-3-methoxy- CAS No. 42719-66-4

6H-Dibenzo(b,d)pyran-6-one, 2,7,9-trihydroxy-3-methoxy-

Cat. No.: B12683599
CAS No.: 42719-66-4
M. Wt: 274.22 g/mol
InChI Key: MNZMYRWBLLZQGW-UHFFFAOYSA-N
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Description

Altenuisol is a secondary metabolite produced by fungi of the genus Alternaria. This compound is known for its biological activity, particularly its antibacterial properties. Altenuisol has been isolated from various Alternaria species, which are known to infect a wide range of crops and cause significant agricultural losses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of altenuisol involves several chromatographic techniques. Initially, crude toxin preparation is subjected to preparative high-pressure liquid chromatography using a silica gel column. The toxins are eluted with a mixture of ethyl acetate. Further purification is achieved by passing the partially purified toxins through a Sephadex LH-20 column using a solvent system of hexane, methylene chloride, and methanol .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of altenuisol. Most of the available data focuses on laboratory-scale isolation and purification from fungal cultures.

Chemical Reactions Analysis

Types of Reactions: Altenuisol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving altenuisol include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as methanol, ethanol, and dichloromethane are frequently used in these reactions.

Major Products: The major products formed from the reactions of altenuisol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Altenuisol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the reactivity of fungal metabolites. In biology, altenuisol is studied for its role in fungal pathogenicity and its interactions with host plants. In medicine, altenuisol’s antibacterial properties make it a potential candidate for developing new antibiotics .

Mechanism of Action

The mechanism of action of altenuisol involves its interaction with bacterial cell membranes, leading to cell lysis and death. Altenuisol targets specific proteins and enzymes within the bacterial cell, disrupting essential cellular processes. This compound exhibits potent activity against Staphylococcus aureus, making it a valuable antibacterial agent .

Comparison with Similar Compounds

  • Alternariol
  • Alternariol methyl ether
  • Tenuazonic acid
  • Altenuene

Comparison: Altenuisol is unique among these compounds due to its specific antibacterial activity against Staphylococcus aureus. While alternariol and alternariol methyl ether exhibit broad-spectrum antibacterial activity, altenuisol’s potency against specific bacterial strains makes it particularly valuable for targeted antibacterial therapies .

Properties

CAS No.

42719-66-4

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

2,7,9-trihydroxy-3-methoxybenzo[c]chromen-6-one

InChI

InChI=1S/C14H10O6/c1-19-12-5-11-7(4-9(12)16)8-2-6(15)3-10(17)13(8)14(18)20-11/h2-5,15-17H,1H3

InChI Key

MNZMYRWBLLZQGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)OC(=O)C3=C2C=C(C=C3O)O)O

Origin of Product

United States

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